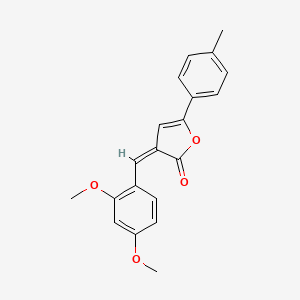
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. DMF is a member of the furanone family, which is a group of organic compounds that are characterized by a furan ring and a carbonyl group. DMF has been found to exhibit a range of interesting properties, including antioxidant, antibacterial, and antifungal activities. In
Scientific Research Applications
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs and therapies. This compound has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. This compound has also been found to exhibit antibacterial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents.
Advantages and Limitations for Lab Experiments
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. This compound is also sensitive to light and air, which requires special handling and storage conditions.
Future Directions
There are many future directions for the study of 3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One potential direction is the development of new drugs and therapies based on the antioxidant and anti-inflammatory properties of this compound. Another potential direction is the study of the antibacterial and antifungal activities of this compound, which may lead to the development of new antibiotics and antifungal agents. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Finally, the synthesis method of this compound can be further optimized to improve yields and reduce costs.
Synthesis Methods
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multistep process that involves the condensation of 4-methylacetophenone and 2,4-dimethoxybenzaldehyde. The resulting intermediate is then treated with a catalytic amount of p-toluenesulfonic acid to yield this compound. This method has been optimized to produce this compound in high yields and purity.
properties
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13-4-6-14(7-5-13)19-11-16(20(21)24-19)10-15-8-9-17(22-2)12-18(15)23-3/h4-12H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFACFCKKRJLHCO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

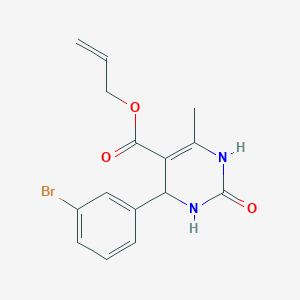
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
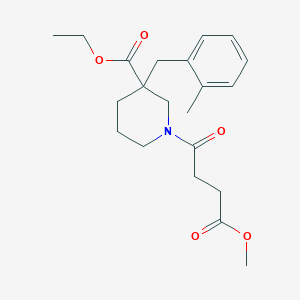
![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)
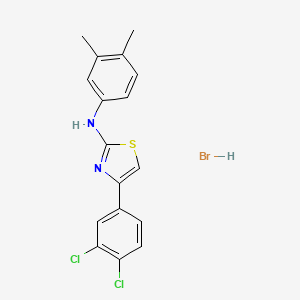
![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
![2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
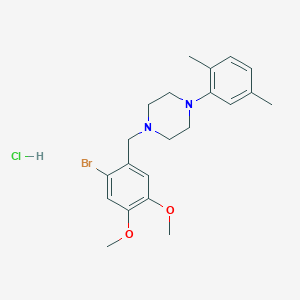
![2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)
![1,8-dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5019349.png)
